An In-Depth Technical Guide to 4-Bromoaniline-2,3,5,6-D4: Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to 4-Bromoaniline-2,3,5,6-D4: Chemical Properties, Structure, and Applications
Introduction
4-Bromoaniline-2,3,5,6-D4 is a stable, isotopically labeled form of 4-bromoaniline, a key building block in organic synthesis. The substitution of hydrogen with deuterium at the 2, 3, 5, and 6 positions of the aniline ring provides a valuable tool for researchers in various scientific disciplines, particularly in drug discovery and development, mechanistic studies, and as an internal standard in analytical chemistry. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this deuterated compound, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Chemical Identity
The foundational step in understanding the utility of 4-Bromoaniline-2,3,5,6-D4 is a thorough characterization of its molecular structure. The molecule consists of a benzene ring substituted with a bromine atom at the para-position (C4) relative to an amino group (-NH2) at C1. The key feature is the replacement of the four aromatic protons with deuterium atoms.
Diagram 1: Molecular Structure of 4-Bromoaniline-2,3,5,6-D4
Caption: Chemical structure of 4-Bromoaniline-2,3,5,6-D4.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 4-bromo-2,3,5,6-tetradeuterioaniline | [1][2] |
| CAS Number | 61357-76-4 | [3][4][5] |
| Molecular Formula | C₆H₂D₄BrN | [3][5] |
| Molecular Weight | 176.05 g/mol | [3][5] |
| Canonical SMILES | Nc1c(c(c(Br)c(c1[2H])[2H])[2H])[2H] | [1][2] |
| InChI | InChI=1S/C6H6BrN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,2D,3D,4D | [1][2] |
| Isotopic Enrichment | ≥98 atom % D | [4] |
| Chemical Purity | ≥98% | [1] |
Physicochemical Properties
The physical and chemical properties of 4-Bromoaniline-2,3,5,6-D4 are largely similar to its non-deuterated analog, with the primary difference being its increased molecular weight.
Table 2: Physicochemical Data
| Property | Value (for 4-Bromoaniline) | Source |
| Appearance | White to slightly yellow crystalline solid | [6] |
| Melting Point | 60-64 °C | |
| Boiling Point | 230-250 °C | |
| Solubility | Soluble in ethanol, ether, and chloroform. Moderately soluble in water. | [6] |
| Density | 1.626 g/cm³ | [6] |
The deuteration of the aromatic ring enhances the stability of the C-D bonds compared to C-H bonds. This "kinetic isotope effect" can significantly influence the metabolic fate of the molecule in biological systems, a principle widely exploited in drug development.
Synthesis of 4-Bromoaniline-2,3,5,6-D4
The synthesis of 4-Bromoaniline-2,3,5,6-D4 can be approached through several methodologies. A common strategy involves the bromination of a deuterated aniline precursor. Alternatively, direct hydrogen-deuterium (H/D) exchange on 4-bromoaniline can be employed. Below is a plausible, detailed protocol based on established methods for the deuteration of anilines.
Diagram 2: Synthetic Pathway for 4-Bromoaniline-2,3,5,6-D4
Caption: A three-step synthesis of 4-Bromoaniline-2,3,5,6-D4 from Aniline-d5.
Experimental Protocol: Synthesis via Bromination of Deuterated Acetanilide
This protocol is adapted from standard procedures for the synthesis of p-bromoaniline and assumes the availability of aniline-d5 as a starting material.
Step 1: Acetylation of Aniline-d5
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In a round-bottom flask, combine aniline-d5 (1 equivalent) with glacial acetic acid (3 equivalents).
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To this solution, slowly add acetic anhydride (1.1 equivalents) while stirring.
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Heat the reaction mixture under reflux for 30 minutes.
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Allow the mixture to cool to room temperature, then pour it into ice-cold water with vigorous stirring to precipitate the acetanilide-d5.
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Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Rationale: The acetylation of the amino group is a crucial protection step. The highly activating amino group in aniline would otherwise lead to the formation of 2,4,6-tribromoaniline upon direct bromination. The acetyl group reduces the activating effect and provides steric hindrance, favoring para-substitution.
Step 2: Bromination of Acetanilide-d5
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Dissolve the dried acetanilide-d5 (1 equivalent) in glacial acetic acid in a round-bottom flask.
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In a separate container, prepare a solution of bromine (1 equivalent) in glacial acetic acid.
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Slowly add the bromine solution to the acetanilide-d5 solution with constant stirring. Maintain the temperature below 30°C.
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After the addition is complete, continue stirring for 1 hour at room temperature.
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Pour the reaction mixture into a large volume of cold water to precipitate the 4-bromoacetanilide-2,3,5,6-d4.
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Collect the product by vacuum filtration, wash with cold water, and then with a dilute solution of sodium bisulfite to remove any unreacted bromine. Finally, wash again with cold water.
Rationale: This electrophilic aromatic substitution introduces a bromine atom at the para position of the deuterated acetanilide. The use of glacial acetic acid as a solvent facilitates the reaction and helps to control the reaction temperature.
Step 3: Hydrolysis of 4-Bromoacetanilide-2,3,5,6-d4
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Suspend the crude 4-bromoacetanilide-2,3,5,6-d4 in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.
-
Heat the mixture under reflux for 1-2 hours, or until the solid has dissolved.
-
Cool the reaction mixture and then carefully neutralize it with a concentrated solution of sodium hydroxide until the solution is basic. This will precipitate the 4-bromoaniline-2,3,5,6-d4.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Rationale: The acidic hydrolysis removes the acetyl protecting group, regenerating the amino group to yield the final product. Neutralization is necessary to deprotonate the anilinium salt and precipitate the free amine.
Spectroscopic Characterization
The identity and purity of 4-Bromoaniline-2,3,5,6-D4 are confirmed through various spectroscopic techniques. The deuteration of the aromatic ring leads to distinct differences in the spectra compared to the non-deuterated analog.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 4-Bromoaniline-2,3,5,6-D4, the aromatic region will be devoid of signals due to the replacement of all aromatic protons with deuterium. The only observable signal will be from the amino (-NH₂) protons, which will typically appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the carbon atoms of the benzene ring. The signals for the deuterated carbons (C2, C3, C5, C6) will appear as multiplets due to coupling with deuterium (a spin-1 nucleus). The signals for the carbon atoms bonded to the amino group (C1) and the bromine atom (C4) will appear as singlets.
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the mass of 4-Bromoaniline-2,3,5,6-D4 (176.05 g/mol ). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks (M+ and M+2) of approximately equal intensity, separated by 2 m/z units.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹). The C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the non-deuterated compound. The C-Br stretching vibration is typically observed in the fingerprint region (below 1000 cm⁻¹).
Applications in Research and Drug Development
The unique properties of 4-Bromoaniline-2,3,5,6-D4 make it a valuable tool in several areas of scientific research.
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Internal Standard: Due to its similar chemical properties to 4-bromoaniline and its distinct mass, it is an excellent internal standard for quantitative analysis by mass spectrometry.
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Mechanistic Studies: The deuterium labels can be used to trace the metabolic pathways of molecules containing the 4-bromoaniline moiety. By analyzing the retention or loss of deuterium in metabolites, researchers can elucidate the mechanisms of enzymatic reactions.
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Drug Discovery: The kinetic isotope effect associated with the C-D bond can be exploited to slow down the rate of metabolic degradation of a drug candidate. Replacing metabolically labile C-H bonds with C-D bonds can improve the pharmacokinetic profile of a drug, leading to increased bioavailability and a longer half-life. 4-Bromoaniline-2,3,5,6-D4 serves as a building block for the synthesis of such deuterated drug candidates.[3]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Bromoaniline-2,3,5,6-D4 may not be readily available, the safety precautions for its non-deuterated counterpart, 4-bromoaniline, should be strictly followed.
Hazard Summary of 4-Bromoaniline:
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Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
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Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
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Organ Damage: May cause damage to organs through prolonged or repeated exposure.
Recommended Handling Procedures:
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Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
4-Bromoaniline-2,3,5,6-D4 is a valuable chemical entity with significant applications in scientific research, particularly in the fields of analytical chemistry, drug metabolism, and medicinal chemistry. Its unique isotopic labeling provides a powerful tool for elucidating reaction mechanisms and improving the properties of drug candidates. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and applications to aid researchers in its effective and safe utilization.
References
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Sharma, V., et al. New Journal of Chemistry Supporting Information. [Link]
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ResearchGate. Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline? [Link]
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SpectraBase. 4-Bromoaniline. [Link]
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ATB. 4-Bromoaniline | C6H6BrN | MD Topology | NMR | X-Ray. [Link]
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NIST WebBook. Benzenamine, 4-bromo-. [Link]
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NIST WebBook. Benzenamine, 4-bromo-. [Link]
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NIST WebBook. Benzenamine, 4-bromo-. [Link]
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Strawberry Genome. 4-Bromoaniline-d4. [Link]
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